molecular formula C17H17N3S B1247305 Norquetiapine CAS No. 5747-48-8

Norquetiapine

Cat. No. B1247305
CAS RN: 5747-48-8
M. Wt: 295.4 g/mol
InChI Key: JLOAJISUHPIQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norquetiapine, the active metabolite of quetiapine, exhibits distinct pharmacological activities essential for its clinical efficacy, including pharmacokinetic stability and pharmacological properties beneficial in the treatment of schizophrenia and mood disorders. Research has explored its synthesis, molecular structure, and properties to understand its therapeutic potential and long-acting formulations due to its short half-life (Park et al., 2018).

Synthesis Analysis

Norquetiapine is synthesized as an active metabolite of quetiapine through cytochrome P450 system metabolism in the liver. Advanced formulations, including poly(d,l-lactic-co-glycolic acid) (PLGA) microspheres, have been developed to enhance its entrapment efficiency and prolong its release, demonstrating the compound's amorphous nature and stable release properties (Park et al., 2018).

Molecular Structure Analysis

Norquetiapine's molecular structure contributes to its pharmacological profile, distinct from quetiapine. It interacts with various receptors, including dopaminergic, noradrenergic, and serotonergic receptors, influencing its antidepressant and anxiolytic properties. The structural analysis reveals its mechanism of action, highlighting the importance of its active metabolite in quetiapine's efficacy (López-Muñoz & Álamo, 2013).

Chemical Reactions and Properties

Norquetiapine's chemical properties enable its interaction with brain receptors and transporters, playing a crucial role in its psychotropic effects. Studies have shown its high affinity for 5-HT2A receptors and moderate to high affinity for the norepinephrine transporter (NET) and 5-HT2C receptors, which are associated with its antidepressant activity (Nyberg & Widzowski, 2010).

Physical Properties Analysis

The physical properties of norquetiapine, including its solubility and stability, have been examined to optimize its delivery and efficacy. Its formulation into PLGA microspheres has shown to significantly improve its physical stability, demonstrating a controlled release mechanism that could benefit long-term treatment strategies (Park et al., 2018).

Chemical Properties Analysis

The chemical characteristics of norquetiapine contribute to its therapeutic effects and interactions within the central nervous system. Its ability to modulate various neurotransmitter systems through receptor interaction and inhibition reflects its complex chemical nature, underpinning its efficacy in treating mood disorders and schizophrenia (Nyberg & Widzowski, 2010).

Scientific Research Applications

  • Application in Psychiatry

    • Field : Psychiatry
    • Summary of Application : Norquetiapine, the active metabolite of quetiapine, is thought to be responsible for the anxiolytic and antidepressant effects of quetiapine . It is used in the treatment of schizophrenia, bipolar depression, and major depressive disorder .
    • Methods of Application : The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours, and the oral bioavailability of the drug in tablet form is nearly 100% of the bioavailability in oral solution .
    • Results or Outcomes : In one study, researchers found quetiapine to be statistically superior to placebo and comparable to haloperidol in the treatment of the positive and negative symptoms of schizophrenia . In another large study, discontinuation rates due to treatment failure were lower with high-dose quetiapine than low-dose quetiapine and placebo .
  • Application in Neuropharmacology

    • Field : Neuropharmacology
    • Summary of Application : Norquetiapine plays a fundamental role in the antidepressant efficacy of quetiapine . It selectively inhibits noradrenaline reuptake, is a partial 5-HT 1A receptor agonist, and acts as an antagonist at presynaptic α 2, 5-HT 2C, and 5-HT 7 receptors .
    • Methods of Application : The pharmacokinetic characteristics of quetiapine, the parent compound of norquetiapine, include a half-life of 7 hours, nearly 100% oral bioavailability in tablet form, and a time to peak plasma concentration of 1–2 hours for the immediate-release formulation .
    • Results or Outcomes : The available data suggest that the antidepressant activity of quetiapine is mediated, at least in part, by norquetiapine .
  • Role in Antidepressant Efficacy

    • Field : Neuropharmacology
    • Summary of Application : Norquetiapine plays a fundamental role in the antidepressant efficacy of quetiapine . It selectively inhibits noradrenaline reuptake, is a partial 5-HT 1A receptor agonist, and acts as an antagonist at presynaptic α 2, 5-HT 2C, and 5-HT 7 receptors .
    • Methods of Application : The pharmacokinetic characteristics of quetiapine, the parent compound of norquetiapine, include a half-life of 7 hours, nearly 100% oral bioavailability in tablet form, and a time to peak plasma concentration of 1–2 hours for the immediate-release formulation .
    • Results or Outcomes : The available data suggest that the antidepressant activity of quetiapine is mediated, at least in part, by norquetiapine .
  • Treatment of Mood Disorders

    • Field : Psychiatry
    • Summary of Application : Norquetiapine, the active metabolite of quetiapine, is thought to be responsible for the anxiolytic and antidepressant effects of quetiapine through inhibition of the norepinephrine transporter (NET) and serotonin receptor agonism .
    • Methods of Application : The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours, and the oral bioavailability of the drug in tablet form is nearly 100% of the bioavailability in oral solution .
    • Results or Outcomes : In one study, researchers found quetiapine to be statistically superior to placebo and comparable to haloperidol in the treatment of the positive and negative symptoms of schizophrenia . In another large study, discontinuation rates due to treatment failure were lower with high-dose quetiapine than low-dose quetiapine and placebo .
  • Role in Antipsychotic Efficacy

    • Field : Psychiatry
    • Summary of Application : Norquetiapine, the active metabolite of quetiapine, is thought to be responsible for the anxiolytic and antidepressant effects of quetiapine through inhibition of the norepinephrine transporter (NET) and serotonin receptor agonism .
    • Methods of Application : The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours, and the oral bioavailability of the drug in tablet form is nearly 100% of the bioavailability in oral solution .
    • Results or Outcomes : In one seminal study, researchers found quetiapine to be statistically superior to placebo and comparable to haloperidol in the treatment of the positive and negative symptoms of schizophrenia . In another large study, discontinuation rates due to treatment failure were lower with high-dose quetiapine than low-dose quetiapine and placebo .
  • Potential Role in Delirium

    • Field : Neurology
    • Summary of Application : There have been reports suggesting a potential link between quetiapine, the parent compound of norquetiapine, and delirium .
    • Methods of Application : The exact mechanism of how quetiapine might induce delirium is not well understood and requires further research .
    • Results or Outcomes : From the review, there are no other reports of delirium linked to quetiapine .

Safety And Hazards

Norquetiapine, the active metabolite of quetiapine, is thought to be responsible for the anxiolytic and antidepressant effects of quetiapine through inhibition of the norepinephrine transporter (NET) and serotonin receptor agonism .

properties

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOAJISUHPIQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881147
Record name Norquetiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norquetiapine

CAS RN

5747-48-8
Record name Norquetiapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5747-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norquetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norquetiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORQUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10H-Dibenzo[b,f][1,4]thiazepin-11-one (23 mg, 0.1 mmol) and piperazine (43 mg, 0.5 mmol) were reacted according to GP4 to give 3.1 mg of the title compound (160FE17A). MS (ESI) 296 (MH+). Purity for MH+ (UV/MS) 97/90.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The above procedure was repeated for an additional four aqueous solutions of 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine hydrochloride and the five resulting toluene solutions were combined and evaporated to dryness on a rotary evaporator. The resulting hard solid was then charged to a jacketed vessel and slurried with methyl-t-butyl ether (MTBE) (500 mL). The resulting slurry was stirred overnight at ambient temperature and then cooled to 5° C. and held for 4 h. The solid 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine product was isolated on a no. 3 sinter and washed with 200 mL of cold MTBE. The cake was dried in a vacuum oven overnight at 60° C. yielding 373 g of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Next, 2-(2-aminophenylthio)benzoic acid which is expressed by the above Formula 7 is simultaneously subjected to cyclization and chlorination reactions in the presence of a equivalent amount of halogenating agent and base in an organic solvent, and then reacted with piperazine without separation, to produce 11-piperazinyl-dibenzo[b,f][1,4]thiazepine expressed by the above Formula 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norquetiapine
Reactant of Route 2
Reactant of Route 2
Norquetiapine
Reactant of Route 3
Reactant of Route 3
Norquetiapine
Reactant of Route 4
Norquetiapine
Reactant of Route 5
Norquetiapine
Reactant of Route 6
Norquetiapine

Citations

For This Compound
955
Citations
AJ Cross, D Widzowski, C Maciag… - British journal of …, 2016 - Wiley Online Library
… In in vivo receptor occupancy studies, norquetiapine had significant occupancy at NET … norquetiapine were agonists at 5-HT 1A receptors, and the anxiolytic-like activity of norquetiapine …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
F López-Muñoz, C Álamo - Frontiers in psychiatry, 2013 - frontiersin.org
… Norquetiapine exhibits distinct pharmacological activity from … aspects between quetiapine and norquetiapine, both from the … This article will explore norquetiapine in depth in a special …
Number of citations: 86 www.frontiersin.org
S Nyberg, D Widzowski - European Psychiatry, 2010 - cambridge.org
… Both quetiapine and norquetiapine showed moderate affinity … Both quetiapine and norquetiapine exhibited low affinity at 5-… that quetiapine-norquetiapine have multiple …
Number of citations: 21 www.cambridge.org
H Rasmussen, BH Ebdrup, B Aggernaes… - Journal of clinical …, 2013 - journals.lww.com
… Quetiapine produces an active metabolite, norquetiapine, … reuptake inhibitors, norquetiapine has been proposed to … Here we explore pharmacokinetic properties of norquetiapine …
Number of citations: 12 journals.lww.com
DW Kim, KY Weon, EP Hong, EK Chung… - Chemical and …, 2016 - jstage.jst.go.jp
Quetiapine (QTP) is an atypical antipsychotic drug commonly used to treat several psychiatric disorders and is metabolized into the active metabolite norquetiapine (NQTP). This study …
Number of citations: 18 www.jstage.jst.go.jp
HJ Lee, JS Choi, BH Choi, SJ Hahn - Neuroscience Letters, 2018 - Elsevier
… an open state, a fast application of norquetiapine rapidly and reversibly inhibited the open state of … and norquetiapine had equal potency in inhibiting hERG tail currents. Norquetiapine …
Number of citations: 11 www.sciencedirect.com
AC Altamura, D Moliterno, S Paletta, M Buoli… - Clinical drug …, 2012 - Springer
… quetiapine and norquetiapine plasma concentrations and … Plasma quetiapine and norquetiapine concentrations were … between the plasma norquetiapine/quetiapine concentration …
Number of citations: 40 link.springer.com
EJ Jaehne, F Corrigan, C Toben, MC Jawahar… - Pharmacology …, 2015 - Elsevier
… Quetiapine and norquetiapine both increased levels of the … Il-10 and Ifn-γ, however norquetiapine led to an increase in Il-1β … Both quetiapine and its metabolite norquetiapine appear …
Number of citations: 38 www.sciencedirect.com
DH Kim, KS Park, SH Park, SJ Hahn, JS Choi - European Journal of …, 2020 - Elsevier
… Norquetiapine slowed … norquetiapine blocks hNa v 1.5 current in concentration-, state- and use-dependent manners, suggesting that the blockade of hNa v 1.5 current by norquetiapine …
Number of citations: 1 www.sciencedirect.com
G Nikisch, P Baumann, G Wiedemann… - Journal of clinical …, 2010 - journals.lww.com
This study investigated concentrations of quetiapine and norquetiapine in plasma and cerebrospinal fluid (CSF) in 22 schizophrenic patients after 4-week treatment with quetiapine (600 …
Number of citations: 32 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.